2-Phenyl-2-(o-tolyl)acetic acid
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Overview
Description
2-Phenyl-2-(o-tolyl)acetic acid: is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl group and an o-tolyl group attached to the acetic acid moiety
Mechanism of Action
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of 2-phenyl-2-(o-tolyl)acetic acid, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities and affect various biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that phenylacetic acid derivatives, which include 2-Phenyl-2-(o-tolyl)acetic acid, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound could change over time, depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(o-tolyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetic acid, followed by the introduction of the o-tolyl group. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with o-tolylacetic acid chloride to form the desired product. This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(o-tolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or o-tolyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Phenyl-2-(o-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their reactivity and potential as intermediates in organic synthesis.
Biology: The compound and its derivatives are investigated for their biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a single phenyl group attached to the acetic acid moiety.
o-Tolylacetic acid: Contains an o-tolyl group attached to the acetic acid moiety but lacks the additional phenyl group.
2-Phenylpropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-Phenyl-2-(o-tolyl)acetic acid is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct chemical and physical properties. This dual substitution pattern can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHABWVVIKFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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